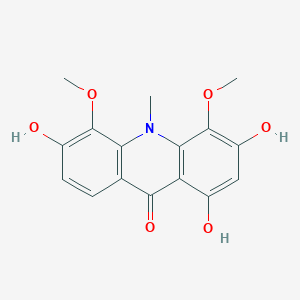

![molecular formula C18H14N2O4S B2520694 N-([2,2'-bifuran]-5-ylmethyl)quinoline-8-sulfonamide CAS No. 2034251-32-4](/img/structure/B2520694.png)

N-([2,2'-bifuran]-5-ylmethyl)quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline sulfonamides. This compound is characterized by the presence of a quinoline ring system, a sulfonamide group, and a bifuran moiety. Quinoline sulfonamides are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide are cholinesterase (ChE) and monoamine oxidase (MAO) . These enzymes play a significant role in the pathophysiology of Alzheimer’s disease (AD). Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity . Monoamine oxidase is an enzyme that regulates mood, emotions, and behavior .

Mode of Action

N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide acts as a dual inhibitor of MAOs and ChEs . It competes with these enzymes, thereby inhibiting their activity . This results in an increase in the level of MAO and AChE in the presynaptic cleft, improving signaling .

Biochemical Pathways

The inhibition of ChEs and MAOs affects several biochemical pathways. The inhibition of ChEs leads to an increase in acetylcholine levels, which can improve cognitive abilities such as learning, memory, perception, and problem-solving . The inhibition of MAOs prevents the degradation of amines, reducing the production of reactive oxygen species (ROS) and hydrogen peroxide (H2O2) via the Fenton reaction . These substances are responsible for neural cell death .

Pharmacokinetics

It is known that most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the action of N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide is the improvement of signaling in the presynaptic cleft due to increased levels of MAO and AChE . This can lead to improved cognitive abilities in patients with Alzheimer’s disease .

Action Environment

It is known that the efficacy of sulfonamides can be influenced by various factors, including the presence of pus, which can inhibit their antibacterial action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline and bifuran intermediates. One common method involves the reaction of quinoline-8-sulfonyl chloride with a bifuran derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline sulfonic acids, while reduction can produce quinoline sulfonamides with different substituents.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Quinoline-8-sulfonamide: Shares the quinoline and sulfonamide moieties but lacks the bifuran group.

N-(quinoline-8-yl)quinoline-8-sulfonamide: Contains two quinoline rings instead of a bifuran moiety.

8-Hydroxyquinoline-5-sulfonamide: Contains a hydroxyl group on the quinoline ring and lacks the bifuran moiety.

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)quinoline-8-sulfonamide is unique due to the presence of the bifuran moiety, which can enhance its biological activity and binding affinity to specific targets. This structural feature distinguishes it from other quinoline sulfonamides and contributes to its potential as a multifunctional therapeutic agent.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c21-25(22,17-7-1-4-13-5-2-10-19-18(13)17)20-12-14-8-9-16(24-14)15-6-3-11-23-15/h1-11,20H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGFRWONVPATAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

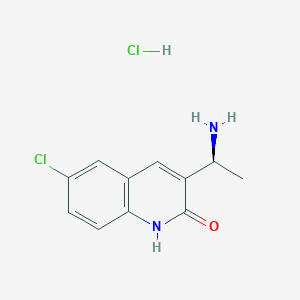

![1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2520611.png)

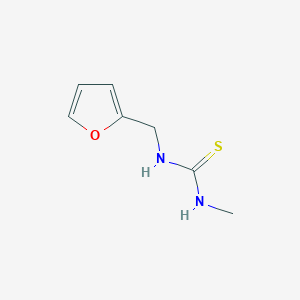

![3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol](/img/structure/B2520612.png)

![ethyl (2Z)-2-[(4-ethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2520613.png)

![N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2520615.png)

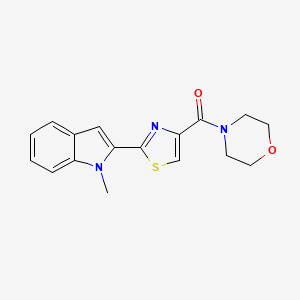

![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2520616.png)

![2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520621.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520628.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2520631.png)

![4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520632.png)

![1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B2520634.png)